molecular formula C18H20O2 B14400437 3,6-Dimethyl-3,6-diphenyl-1,2-dioxane CAS No. 89444-39-3

3,6-Dimethyl-3,6-diphenyl-1,2-dioxane

Cat. No.: B14400437
CAS No.: 89444-39-3
M. Wt: 268.3 g/mol
InChI Key: SWOWEUUSJVQCKF-UHFFFAOYSA-N
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Description

3,6-Dimethyl-3,6-diphenyl-1,2-dioxane is a cyclic peroxide derivative characterized by a six-membered 1,2-dioxane ring with methyl and phenyl substituents at positions 3 and 5. Cyclic peroxides like 1,2-dioxanes are often synthesized via peroxycyclization reactions involving manganese-based catalysts, as demonstrated in the preparation of Methyl 6-benzyl-3-hydroxy-3,6-dimethyl-1,2-dioxane-4-carboxylate, which achieved a 36% yield under optimized conditions . The peroxide ring in such compounds is pharmacologically significant, as seen in antimalarial research targeting the Plasmodium falciparum parasite .

Properties

CAS No.

89444-39-3

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

3,6-dimethyl-3,6-diphenyldioxane

InChI

InChI=1S/C18H20O2/c1-17(15-9-5-3-6-10-15)13-14-18(2,20-19-17)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

SWOWEUUSJVQCKF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(OO1)(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Peroxide Derivatives

Tetraoxane Derivatives (DADP Analogs)
  • 3,6-Dimethyl-3,6-dinitro-1,2,4,5-tetraoxane (DADPNO₂): A tetraoxane derivative designed for enhanced detonation performance. Unlike 1,2-dioxanes, tetraoxanes feature a four-membered peroxide ring. The introduction of nitro groups (-NO₂) lowers sensitivity while improving stability, making it suitable for energetic materials .
  • 3,6-Dimethyl-3,6-bis(trifluoromethyl)-1,2,4,5-tetraoxane (DADP3F): Fluorinated substituents improve thermal stability and detonation velocity compared to non-fluorinated analogs .

Key Differences :

  • Ring Size : 1,2-dioxanes (six-membered) vs. tetraoxanes (four-membered).
  • Reactivity : Tetraoxanes are more sensitive to external stimuli due to higher peroxide bond density.
  • Applications : DADP derivatives are optimized for energetic materials, while 1,2-dioxanes are explored for medicinal uses.
Other 1,2-Dioxane Derivatives
  • 3-Hydroperoxy-6-(2-methoxyethoxy)-3,6-dimethyl-1,2-dioxane (286) : Synthesized via intramolecular cyclization of hydroperoxides, this compound highlights the versatility of 1,2-dioxane synthesis using electrophilic peroxycarbenium intermediates .
  • Methyl 6-Benzyl-3-Hydroxy-3,6-Dimethyl-1,2-Dioxane-4-Carboxylate : Features a carboxylate ester group, enabling antimalarial activity via peroxide ring-mediated oxidative stress in parasites .

Comparison with Functional Analogs: Triazine-Based Compounds

Triazine Derivatives with Diphenyl Substituents

  • 5,6-Diphenyl-1,2,4-triazine-3-thiol : A triazine-thiol hybrid synthesized via nucleophilic substitution. Its thiol group enhances reactivity, enabling applications in anticancer drug development .
  • N4-(5,6-Diphenyl-1,2,4-triazin-3-yl)thiosemicarbazide (18) : Precursor to phosphorus/fluorinated triazaphosphinine derivatives, which showed anticancer activity in vitro .

Triazine-Based TADF Emitters

  • DACT-II (9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine) : Achieves 100% photoluminescence quantum yield (PLQY) and 20% external quantum efficiency (EQE) in OLEDs due to near-zero singlet-triplet energy gap (ΔEST) .
  • CzT (9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′-phenyl-9H,9′H-3,3′-bicarbazole): Lower EQE (6%) due to suboptimal donor-acceptor separation .

Performance Metrics :

Emitter ΔEST (eV) PLQY (%) EQE (%) Reference
DACT-II ~0 100 20
CzT Not reported Not reported 6

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